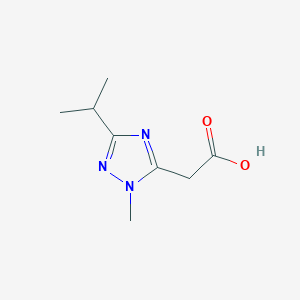

2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid

Description

2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid (CAS: 1341160-14-2) is a triazole-derived carboxylic acid with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 195.21 g/mol . Its structure features a 1,2,4-triazole ring substituted with a methyl group at position 1, an isopropyl group at position 3, and an acetic acid moiety at position 5 (Figure 1).

The acetic acid group enables salt formation or conjugation with other molecules, making it a versatile intermediate in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)8-9-6(4-7(12)13)11(3)10-8/h5H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOPYKJXRKDTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=N1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341160-14-2 | |

| Record name | 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid typically involves the construction of the triazole ring followed by the introduction of the isopropyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-isopropyl-1-methyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and selectivity. These methods often utilize metal-free conditions to minimize environmental impact and reduce costs. The use of flow chemistry allows for better control over reaction parameters, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce esters or amides.

Scientific Research Applications

Structural Information

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 183.21 g/mol

- CAS Number : 1341160-14-2

- SMILES Notation : CC(C)C1=NN(C(=N1)CC(=O)O)C

Chemistry

The compound is utilized as a building block for synthesizing more complex molecules. Its triazole ring structure allows it to participate in various chemical reactions, including:

- Oxidation : Can yield carboxylic acids and other oxidized derivatives.

- Reduction : Capable of converting the triazole ring to other nitrogen-containing heterocycles.

- Substitution Reactions : The acetic acid moiety can form esters or amides through nucleophilic substitution reactions.

Biological Activities

Research indicates that 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains, suggesting its use as an antimicrobial agent.

- Antifungal Activity : The compound may inhibit fungal growth by interacting with specific enzymes or pathways critical for fungal survival.

Pharmaceutical Applications

The compound is being explored as a pharmacophore in drug design. Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting various diseases.

Industrial Uses

In addition to its research applications, this compound is also employed in the production of agrochemicals and other industrial products. Its stability and reactivity make it suitable for formulating pesticides and herbicides.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Drug Development

Research focused on the synthesis of derivatives of this compound led to the identification of new candidates for antifungal therapies. These derivatives showed enhanced efficacy in vitro against resistant fungal strains.

Mechanism of Action

The mechanism of action of 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid with analogous triazole-acetic acid derivatives:

| Compound Name | Substituent (Position 3) | Molecular Formula | Molecular Weight (g/mol) | XlogP* | Polar Surface Area (Ų) | Notable Features |

|---|---|---|---|---|---|---|

| Target compound | Isopropyl | C₈H₁₃N₃O₂ | 195.21 | ~1.2 | ~85 | Lipophilic substituent |

| 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid | Phenyl | C₁₀H₉N₃O₂ | 203.20 | ~1.8 | ~85 | Aromatic, enhances π-π stacking |

| 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid | Cyclopropyl | C₈H₁₁N₃O₂ | 181.19 | ~0.7 | ~85 | Rigid, small hydrophobic group |

| 2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid | Thiophen-3-yl | C₈H₇N₃O₂S | 209.23 | ~0.8 | 107 | Sulfur atom, electronic effects |

| 2-[3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid hydrate | Pyridin-3-yl | C₉H₈N₄O₂·H₂O | 228.21 | ~0.5 | 120 | Basic nitrogen, hydrogen bonding |

*XlogP values estimated based on substituent contributions.

Key Observations :

- Lipophilicity : The isopropyl group confers moderate lipophilicity (XlogP ~1.2), between the more hydrophobic phenyl (XlogP ~1.8) and hydrophilic pyridine (XlogP ~0.5) derivatives.

- Electronic Effects : Thiophene and pyridine substituents introduce heteroatoms (S, N), altering electronic properties and hydrogen-bonding capacity .

- Steric Effects : The cyclopropyl group’s rigidity may restrict conformational flexibility compared to isopropyl or phenyl groups .

Antimicrobial Activity

Triazole derivatives with electron-withdrawing groups (e.g., Cl, F) on aryl rings exhibit enhanced antimicrobial activity . While the target compound lacks halogens, its isopropyl group may improve membrane penetration due to hydrophobicity. For example, potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (a thioether analog) showed superior actoprotective activity compared to sodium or morpholine salts, highlighting the importance of counterions .

Enzyme Modulation

The target compound’s acetic acid group could similarly facilitate conjugation with pharmacophores.

Actoprotective Effects

Morpholine salts of triazole-thioacetates demonstrated reduced efficacy compared to potassium salts, indicating that solubility and ionization state critically influence activity . The target compound’s free carboxylic acid may allow tunable salt formation for optimized pharmacokinetics.

Biological Activity

2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid (CAS No. 1341160-14-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3O2. It contains a triazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 183.21 g/mol |

| CAS Number | 1341160-14-2 |

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring followed by acetic acid functionalization. While specific synthetic pathways are not extensively documented in the literature, compounds with similar structures have been synthesized through various methodologies involving cyclization reactions and functional group modifications.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing a triazole moiety have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. In a comparative study, derivatives with similar structural features demonstrated IC50 values ranging from 1.95 to 4.24 µM against TS inhibition, suggesting that this compound could potentially exhibit similar activity .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored. Compounds structurally related to this compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Q & A

Q. Which chromatographic methods are optimal for analyzing trace impurities in synthesized batches?

- HPLC conditions :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 min).

- Detection : UV at 254 nm for triazole-related impurities (e.g., unreacted hydrazides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.